

# Application Notes and Protocols for SPhos in Negishi Coupling Reactions

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## Compound of Interest

Compound Name: **2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl**

Cat. No.: **B057463**

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These application notes provide a comprehensive overview of the use of **2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl** (SPhos), a highly effective biaryl monophosphine ligand, in palladium-catalyzed Negishi cross-coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this methodology in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.

## Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. The choice of ligand is crucial for the efficiency, selectivity, and substrate scope of the reaction. SPhos, an electron-rich and sterically demanding ligand, has emerged as a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Negishi coupling.<sup>[1]</sup> Its bulky nature facilitates the reductive elimination step and stabilizes the catalytically active Pd(0) species, leading to high yields and broad functional group tolerance.

## Applications of SPhos in Negishi Coupling

The Pd/SPhos catalytic system has been successfully employed in a variety of Negishi coupling reactions, demonstrating its utility in the synthesis of complex organic molecules.

## Biaryl Synthesis

A primary application of the Pd/SPhos system in Negishi coupling is the synthesis of biaryl compounds. This includes the coupling of a wide range of aryl and heteroaryl halides with arylzinc reagents. The system is particularly effective for the synthesis of sterically hindered biaryls, which can be challenging to prepare using other methods.

## Synthesis of Pharmaceutical Intermediates

The high functional group tolerance of the Pd/SPhos catalyst makes it well-suited for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).

## Coupling with Alkylzinc Reagents

While SPhos is effective for aryl-aryl couplings, its performance in couplings involving secondary alkylzinc halides can be moderate. In such cases, undesired  $\beta$ -hydride elimination can be a competing pathway. For these specific applications, other ligands such as CPhos have shown superior performance in suppressing this side reaction and providing higher yields of the desired branched product.<sup>[2][3][4][5]</sup>

## Quantitative Data Summary

The following tables summarize the performance of the Pd/SPhos catalytic system in various Negishi coupling reactions.

Table 1: Negishi Coupling of Aryl and Heteroaryl Halides with Organozinc Reagents using SPhos

Entry	Aryl/ Heteroaryl/ Halide	Organozinc Reagent	Pd Source	SPhos (mol %)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Methyl 2- amino- 5- bromo benzo ate	4- Cyano phenyl zinc iodide	Pd(OAc) <sub>2</sub>	2	THF	25	2	98	[6]
2	4- Bromo acetophenone e	4- Methoxycarbonylphenylphenyldiisopropylzinc iodide	Pd(OAc) <sub>2</sub>	2	THF	25	2	95	[6]
3	Methyl 2- amino- 5- bromo benzo ate	5- Cyano pentyl zinc bromide	Pd(OAc) <sub>2</sub>	2	THF	25	2	98	[6]
4	4- Bromo aniline	Ethoxy carbon ylbenzylzinc chloride	Pd(OAc) <sub>2</sub>	2	THF	25	1	88	[6]

5	4-Bromo benzyl alcohol	2-Chlorobenzyl zinc chloride	Pd(OAc) <sub>2</sub>	2	THF	25	1.5	98	[6]
6	Methyl 5-bromo salicylate	2,4-Difluorophenylzinc bromide	Pd(OAc) <sub>2</sub>	4	THF	RT	Overnight	95	[7]
7	Serine derived organic halide	Aryl Halide	Pd <sub>2</sub> (db <sub>a</sub> ) <sub>3</sub>	2	-	-	-	Good	[8]

Table 2: Comparative Data of SPhos with Other Ligands in the Negishi Coupling of 2-Bromobenzonitrile with Isopropylzinc Bromide

Ligand	Pd Source (1 mol%)	Yield (%)	Branched:Linear Ratio	Reference
SPhos	Pd(OAc) <sub>2</sub>	65	12:1	[3]
RuPhos	Pd(OAc) <sub>2</sub>	62	10:1	[3]
XPhos	Pd(OAc) <sub>2</sub>	55	8:1	[3]
CPhos	Pd(OAc) <sub>2</sub>	94	>50:1	[3]

## Experimental Protocols

# Protocol 1: General Procedure for the Pd/SPhos-Catalyzed Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent

This protocol provides a general framework for the Negishi coupling of an aryl bromide with a commercially available or freshly prepared arylzinc reagent using the Pd/SPhos catalytic system.

## Materials:

- Palladium acetate ( $\text{Pd}(\text{OAc})_2$ )
- SPhos (**2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl**)
- Aryl bromide
- Arylzinc halide solution (e.g., 0.5 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (optional co-solvent)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line or glovebox equipment
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add  $\text{Pd}(\text{OAc})_2$  (1-2 mol%) and SPhos (2-4 mol%).
- Reaction Setup: Add anhydrous THF to the flask to dissolve the catalyst components. Stir the mixture at room temperature for 10-15 minutes.
- Add the aryl bromide (1.0 equivalent) to the flask.
- Addition of Organozinc Reagent: Slowly add the arylzinc halide solution (1.1-1.5 equivalents) to the reaction mixture at room temperature via syringe.
- Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ .
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Protocol 2: Synthesis of Diflunisal Intermediate via Pd/SPhos-Catalyzed Negishi Coupling[7]

Materials:

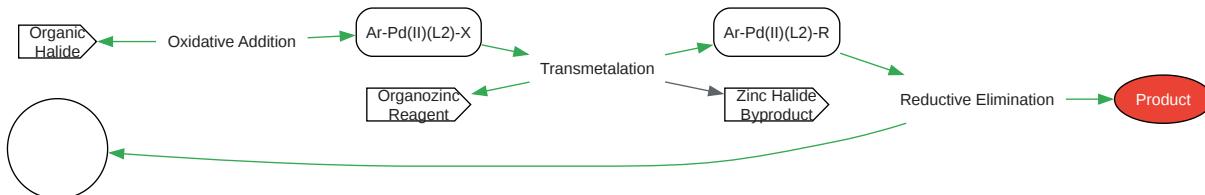
- Palladium acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 g, 2 mol%)
- SPhos (0.08 g, 4 mol%)
- Methyl 5-bromosalicylate (0.58 g, 2.5 mmol)
- 2,4-Difluorophenylzinc bromide solution (0.5 M in THF, 12 mL, 6 mmol)
- Anhydrous tetrahydrofuran (THF)

- 25 mL round-bottomed flask

Procedure:

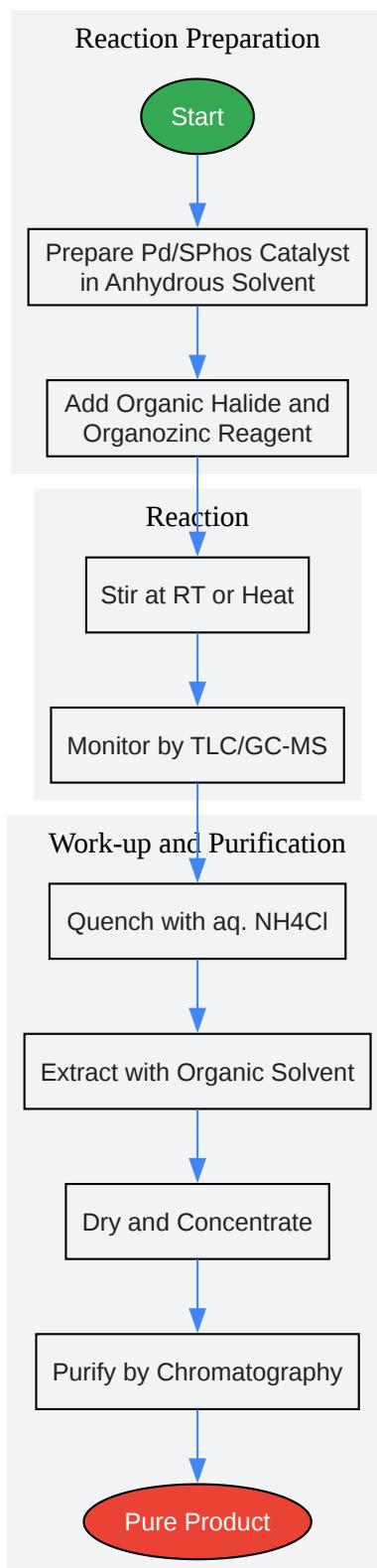
- In a 25 mL round-bottomed flask, add  $\text{Pd}(\text{OAc})_2$  (0.02 g, 2 mol%), SPhos (0.08 g, 4 mol%), and methyl 5-bromosalicylate (0.58 g, 2.5 mmol).
- Under an inert atmosphere, add the 2,4-difluorophenylzinc bromide solution (12 mL, 6 mmol) to the flask at room temperature.
- Stir the resulting mixture at room temperature overnight.
- After the reaction is complete (monitored by TLC), perform a standard aqueous work-up and extraction as described in Protocol 1.
- The crude product can be purified by column chromatography to yield the Diflunisal intermediate. The reported isolated yield for the cross-coupling product is 95%.

## Mandatory Visualizations



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Caption: Catalytic cycle of the Pd/SPhos-catalyzed Negishi coupling reaction.



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Caption: General experimental workflow for a Pd/SPhos-catalyzed Negishi coupling.

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